Hydroabietylalcohol
Overview
Description
Hydroabietylalcohol: is a colorless, tacky, balsamic resin known for its solubility in common organic solvents and compatibility with resins, film-formers, and oils. It is primarily used as a resinous plasticizer and tackifier in various industrial applications, including plastics, lacquers, inks, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroabietylalcohol is derived from rosin acids that have been hydrogenated to reduce unsaturation. The hydrogenation process involves treating rosin acids with hydrogen gas in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating gum rosin, which is a natural resin obtained from pine trees. The hydrogenation process is carried out in large reactors where the rosin is dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The resulting product is then purified and concentrated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Hydroabietylalcohol undergoes various chemical reactions typical of primary alcohols. These include:
Oxidation: this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: this compound can undergo nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Esters, ethers.
Scientific Research Applications
Hydroabietylalcohol has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer and tackifier in the production of polymers and resins.
Biology: Employed in the formulation of adhesives and coatings for biological samples.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Applied in the manufacture of inks, lacquers, and sealants.
Mechanism of Action
Hydroabietylalcohol exerts its effects primarily through its chemical properties as a primary alcohol. It interacts with various molecular targets, including resins and polymers, to enhance their adhesive and plasticizing properties. The hydrogenation process reduces unsaturation, making this compound more stable and less reactive, which is beneficial for its use in industrial applications .
Comparison with Similar Compounds
Hydrogenated Rosin: Similar in structure and properties but may have different levels of hydrogenation.
Glycerol Esters: Used as plasticizers and tackifiers but differ in chemical structure.
Polyvinyl Alcohol: Another primary alcohol used in similar applications but with different chemical properties.
Uniqueness: Hydroabietylalcohol’s unique combination of high molecular weight, primary alcohol functionality, and hydrogenation makes it particularly effective as a plasticizer and tackifier. Its compatibility with a wide range of resins and solvents sets it apart from other similar compounds .
Properties
IUPAC Name |
[(1S,4aR,4bS,7S,8aR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3/t15-,16+,17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAYQFWFCOOCIC-GNVSMLMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333-89-7 | |
Record name | Hydroabietyl alcohols | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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